dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the thioxo group: This step typically involves the use of sulfur-containing reagents under controlled conditions.
Attachment of the ethylphenoxyacetyl group: This step involves an acylation reaction using the corresponding acid chloride or anhydride.
Formation of the dithiole ring: This step involves the cyclization of a dithiolate intermediate.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This typically involves:
Selection of appropriate solvents: Solvents that can dissolve all reactants and facilitate the reaction.
Control of temperature and pressure: To ensure the reaction proceeds efficiently.
Purification steps: Including recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoline ring can be reduced under appropriate conditions.
Substitution: The ethylphenoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Can lead to the formation of dihydroquinoline derivatives.
Substitution: Can lead to the formation of various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.
Mechanism of Action
The mechanism by which DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting specific enzymes: By binding to the active site and preventing substrate access.
Modulating receptor activity: By binding to receptors and altering their conformation and activity.
Interacting with cellular components: Such as DNA or proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs.
Thioxo compounds: Such as thioacetamide, which is used in organic synthesis.
Dithiole derivatives: Such as dithiolethiones, which have antioxidant properties.
Uniqueness
DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H29NO7S3 |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(4-ethylphenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO7S3/c1-7-16-8-10-17(11-9-16)37-15-21(31)30-20-13-12-18(34-4)14-19(20)22(25(38)29(30,2)3)28-39-23(26(32)35-5)24(40-28)27(33)36-6/h8-14H,7,15H2,1-6H3 |
InChI Key |
RALVFHLTCVHRTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C3=C(C=C(C=C3)OC)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C2(C)C |
Origin of Product |
United States |
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